molecular formula C11H16BrN3O3 B8292272 5-bromo-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide

5-bromo-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide

Cat. No. B8292272
M. Wt: 318.17 g/mol
InChI Key: DNJPRWUWXCQZFI-UHFFFAOYSA-N
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Patent
US09428465B2

Procedure details

The title compound was obtained according to the procedure described for the synthesis of compound of Example 1, starting from 5-bromouracil (0.03 g, 1.57 mmol). The crude was purified by column chromatography using a Teledyne ISCO apparatus (petroleum ether:EtOAc from 60:40 to 100% EtOAc) to afford the title compound (0.31 g, 62%) as white powder. 1H NMR (400 MHz, DMSO-d6): δ 0.87 (t, J=6.5 Hz, 3H), 1.24-1.32 (m, 6H), 1.40-1.61 (m, 2H), 3.26 (td, J=7.0, 5.7 Hz, 2H), 8.47 (s, 1H), 9.07 (t, J=5.7 Hz, 1H), 12.20 (s, 1H). 13C NMR (101 MHz, CDCl3): δ 14.12, 22.65, 26.61, 29.23, 31.49, 41.63, 100.15, 138.41, 148.91, 150.70, 158.08. MS (ESI) m/z: 317 [M-H]−.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6](=[O:8])[CH:5]=[CH:4][N:3]1[C:9]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]1[CH:21]=CC=CC=1)=[O:10].[Br:22]C1C(=O)NC(=O)NC=1>>[Br:22][C:5]1[C:6](=[O:8])[NH:7][C:2](=[O:1])[N:3]([C:9]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:21])=[O:10])[CH:4]=1

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C=CC(N1)=O)C(=O)NCCCCC1=CC=CC=C1
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
BrC=1C(NC(NC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(NC(N(C1)C(=O)NCCCCCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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